Salicylic acid, heptanoate

描述

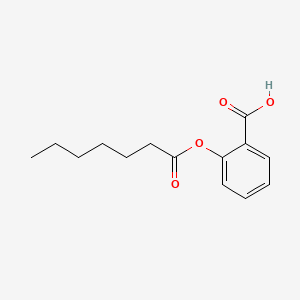

Salicylic acid, heptanoate (IUPAC: 2-(heptanoyloxy)benzoic acid) is an ester derivative of salicylic acid (2-hydroxybenzoic acid), where the hydroxyl group at the ortho position is esterified with heptanoic acid (C₇H₁₄O₂). This modification replaces the acidic hydrogen of the hydroxyl group with a heptanoyl chain, significantly altering its physicochemical properties. The compound retains the carboxylic acid group at the para position, which influences its reactivity and interactions .

Salicylic acid derivatives, including esters like heptanoate, are widely studied for their enhanced lipophilicity compared to the parent acid. This property improves membrane permeability, making such esters valuable in pharmaceutical and cosmetic formulations as prodrugs or penetration enhancers .

属性

CAS 编号 |

71974-01-1 |

|---|---|

分子式 |

C14H18O4 |

分子量 |

250.29 g/mol |

IUPAC 名称 |

2-heptanoyloxybenzoic acid |

InChI |

InChI=1S/C14H18O4/c1-2-3-4-5-10-13(15)18-12-9-7-6-8-11(12)14(16)17/h6-9H,2-5,10H2,1H3,(H,16,17) |

InChI 键 |

IRAFVNYAJKOAJA-UHFFFAOYSA-N |

SMILES |

CCCCCCC(=O)OC1=CC=CC=C1C(=O)O |

规范 SMILES |

CCCCCCC(=O)OC1=CC=CC=C1C(=O)O |

其他CAS编号 |

71974-01-1 |

同义词 |

heptanoyl salicylic acid heptanoylsalicylic acid |

产品来源 |

United States |

相似化合物的比较

Structural and Physicochemical Properties

Salicylic acid, heptanoate belongs to the alkyl salicylate ester family. Key structural analogs include:

- Salicylic acid, valerate (pentanoate): C₅ alkyl chain.

- Salicylic acid, hexanoate: C₆ alkyl chain.

- Salicylic acid, octanoate: C₈ alkyl chain.

Table 1: Comparative Physicochemical Properties of Alkyl Salicylates

| Property | Salicylic Acid | Valerate (C5) | Heptanoate (C7) | Octanoate (C8) |

|---|---|---|---|---|

| Molecular Weight | 138.12 | 222.23 | 266.30 | 280.33 |

| Lipophilicity (LogP) | 2.01 | ~3.5 | ~4.8 | ~5.2 |

| Water Solubility | Moderate | Low | Very Low | Insoluble |

| Melting Point (°C) | 159 | ~75 | ~60 | ~55 |

Trends :

- Molecular weight and lipophilicity increase with alkyl chain length, reducing water solubility. This enhances compatibility with lipid-rich biological membranes .

- Melting points decrease with longer chains due to reduced crystallinity, favoring liquid or semi-solid formulations .

Spectroscopic and Reactivity Profiles

Evidence from FT-IR and NMR studies (e.g., ) indicates that alkyl salicylates exhibit spectral shifts correlated with ester chain length. For example:

- The C=O stretch in IR spectra shifts to lower wavenumbers (from ~1680 cm⁻¹ in salicylic acid to ~1720 cm⁻¹ in heptanoate) due to esterification .

- NMR spectra show distinct proton environments for the alkyl chain (e.g., methylene protons in heptanoate resonate at δ 1.2–1.5 ppm) .

Reactivity differences arise from the electron-withdrawing effect of the ester group, which slightly reduces the acidity of the carboxylic acid group compared to salicylic acid (pKa ~2.97 vs. ~2.3 for salicylic acid) .

Anti-Tumor and Antioxidant Potential

Copper complexes of salicylic acid derivatives, including esters, exhibit SOD-like antioxidant activity and inhibit tumor cell growth . In contrast, shorter-chain esters (e.g., methyl salicylate) are well-documented for anti-inflammatory effects .

Cosmetic and Dermatological Use

Alkyl salicylates are used in skincare for exfoliation and anti-acne effects. Heptanoate’s longer chain may provide sustained release of salicylic acid upon hydrolysis, reducing irritation compared to the free acid . However, hexyl salicylate (C6) is more commonly used due to regulatory acceptance and balanced solubility .

Regulatory and Market Considerations

- Regulatory Challenges: Salicylic acid’s classification as a drug in some regions complicates ester approvals. Heptanoate faces competition from established alternatives like benzoyl peroxide and glycolic acid .

- Market Trends : Demand for lipid-soluble derivatives drives research into esters with optimized chain lengths for targeted delivery .

常见问题

Basic Research Questions

Q. What methodological approaches are recommended for synthesizing salicylic acid heptanoate in laboratory settings?

- Chemical Synthesis : Optimize esterification using acid catalysts (e.g., p-toluenesulfonic acid) under controlled temperatures (e.g., 85°C) and anhydrous conditions to minimize side reactions. Monitor reactant ratios (e.g., salicylic acid:heptanoic acid = 1:2.0) for high yields (>97%) .

- Biological Synthesis : Employ recombinant bacterial systems (e.g., E. coli transformed with isochorismate pyruvate lyase plasmids) for eco-friendly production. Validate enzyme activity via fluorescence assays or HPLC .

Q. Which analytical techniques are most effective for quantifying salicylic acid heptanoate in complex matrices?

- Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) : Use MRM transitions with polarity switching (≤20 ms) for dual ionization mode detection. Ensure precision (≤10⁻⁹ g) by calibrating with isotope-labeled internal standards .

- Liquid-Liquid Extraction (LLE) : Employ ethyl heptanoate as a solvent for phase equilibrium studies. Calculate distribution coefficients and separation factors at 288–308 K to optimize recovery from aqueous solutions .

Q. What are critical stability considerations for storing salicylic acid heptanoate in experimental workflows?

- Storage Conditions : Avoid heat and moisture; store at 4°C in inert atmospheres (e.g., argon) to prevent ester hydrolysis. Use amber glass vials to minimize photodegradation .

- Stability Monitoring : Conduct accelerated degradation studies under varying pH and temperature. Quantify breakdown products (e.g., free salicylic acid) via periodic LC-MS/MS analysis .

Advanced Research Questions

Q. How can contradictions in salicylic acid heptanoate’s role in oxidative stress pathways be resolved across plant models?

- Mechanistic Studies : Compare H₂O₂ production kinetics (via lipid peroxidation assays) in Arabidopsis thaliana mutants with altered H₂O₂-metabolizing enzymes (e.g., catalase knockouts). Use dimethylthiourea to isolate H₂O₂-dependent effects .

- Cross-Species Validation : Replicate experiments in monocots (e.g., rice) and dicots (e.g., tomato) under controlled oxidative stress. Correlate salicylic acid heptanoate levels with antioxidant enzyme activities (e.g., superoxide dismutase) .

Q. What strategies isolate the specific effects of salicylic acid heptanoate from endogenous salicylates in signaling studies?

- Isotopic Labeling : Synthesize ¹³C-labeled salicylic acid heptanoate to track uptake and metabolism in plant tissues via isotopic ratio mass spectrometry .

- Genetic Knockdown : Use RNAi or CRISPR to silence endogenous salicylate biosynthesis genes (e.g., ICS1), ensuring observed effects are solely due to exogenous heptanoate derivatives .

Q. How can solvent systems be optimized for efficient extraction of salicylic acid heptanoate from lipid-rich matrices?

- Ternary Phase Analysis : Evaluate solvent blends (e.g., ethyl heptanoate/water/ethanol) at 298 K to maximize partition coefficients. Validate via tie-line data and Othmer-Tobias correlations .

- Matrix Effect Mitigation : Pre-treat samples with solid-phase extraction (SPE) using C18 cartridges. Quantify recovery rates under varying ionic strengths and pH .

Methodological Notes

- Contradiction Analysis : When conflicting data arise (e.g., variable oxidative damage reports), conduct meta-analyses of enzyme kinetics and stress markers across studies. Prioritize models with genetically defined backgrounds .

- Experimental Reproducibility : Document catalyst purity, solvent grades, and bacterial strain genotypes in supplemental materials. Adhere to IUPAC guidelines for reporting synthetic yields .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。